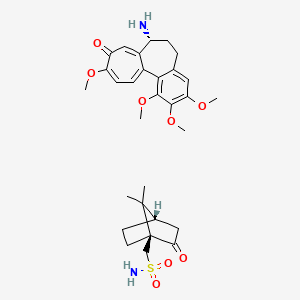

(R)-N-Désacétyl Colchicine d-10-Camphresulfonate

Vue d'ensemble

Description

®-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound that combines the structural features of colchicine and camphorsulfonate. Colchicine is a well-known alkaloid derived from the autumn crocus (Colchicum autumnale) and is primarily used for its anti-inflammatory properties. Camphorsulfonate, on the other hand, is a sulfonic acid derivative of camphor, often used in chiral resolution and as a catalyst in organic synthesis.

Applications De Recherche Scientifique

®-N-Deacetyl Colchicine d-10-Camphorsulfonate has diverse applications in scientific research:

Chemistry: Used as a chiral resolving agent and catalyst in organic synthesis.

Biology: Studied for its potential effects on cellular processes and microtubule dynamics.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the production of chiral compounds and as a standard in analytical techniques like circular dichroism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate typically involves multiple steps:

Deacetylation of Colchicine: Colchicine undergoes deacetylation to form N-Deacetyl Colchicine. This step often requires the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

Formation of d-10-Camphorsulfonate: d-10-Camphorsulfonate is synthesized from camphor by sulfonation using sulfur trioxide or chlorosulfonic acid.

Coupling Reaction: The final step involves coupling N-Deacetyl Colchicine with d-10-Camphorsulfonate. This is typically achieved through esterification or amidation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: For controlled deacetylation and sulfonation reactions.

Continuous Flow Reactors: For efficient coupling reactions.

Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Mécanisme D'action

The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves:

Molecular Targets: Binding to tubulin, a protein that forms microtubules, thereby inhibiting their polymerization.

Pathways Involved: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Inflammatory pathways are also modulated, reducing inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Colchicine: An alkaloid with anti-inflammatory properties.

d-10-Camphorsulfonic Acid: A sulfonic acid derivative used in chiral resolution.

N-Deacetyl Colchicine: A deacetylated form of colchicine with similar biological activities.

Uniqueness

®-N-Deacetyl Colchicine d-10-Camphorsulfonate is unique due to its combined structural features, which enhance its chiral properties and catalytic efficiency. Its ability to modulate microtubule dynamics and inflammatory pathways makes it a valuable compound in both research and therapeutic applications.

Activité Biologique

(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a derivative of colchicine, a well-known alkaloid with significant biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate has the chemical formula C30H40N2O8S and features a complex structure that contributes to its biological activity. The compound is characterized by:

- Molecular Weight : 568.73 g/mol

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Mechanism of Action : Primarily acts by inhibiting microtubule polymerization, which is crucial for cell division and signaling pathways.

The primary mechanism through which (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest, particularly in the G2/M phase. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Antitumor Activity

Numerous studies have evaluated the antitumor effects of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate against various cancer cell lines. The following table summarizes key findings from different studies:

Anti-inflammatory Activity

In addition to its antitumor properties, (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Study on Lung Cancer Cells :

A study investigated the effects of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.4 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent in lung cancer treatment . -

Breast Cancer Research :

Another study focused on MDA-MB-231 breast cancer cells, where treatment with (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate resulted in significant apoptosis induction at an IC50 of 4.7 µM. The compound's ability to disrupt microtubule dynamics was linked to enhanced sensitivity of these cells to chemotherapy . -

Mechanistic Insights :

Mechanistic studies revealed that (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate inhibits the NF-kB signaling pathway, which is often activated in cancer cells to promote survival and proliferation. By blocking this pathway, the compound enhances apoptotic signaling and reduces tumor growth .

Propriétés

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJHOFUFRVRAAM-FHHVPWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747420 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102419-97-6 | |

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.